IMPDH vs. HDAC1 Selectivity: >160-Fold Differential Target Engagement
7-Fluoro-1-methylindoline-2,3-dione exhibits pronounced target selectivity, with Ki of 440 nM against inosine-5'-monophosphate dehydrogenase (IMPDH) compared to IC₅₀ of 73,000 nM (73 μM) against histone deacetylase 1 (HDAC1), representing a 166-fold differential in target engagement [1]. Unsubstituted isatin shows substantially weaker IMPDH inhibition (Ki = 28,000 nM, a 64-fold potency loss) [2].
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IMPDH Ki = 440 nM; HDAC1 IC₅₀ = 73,000 nM |
| Comparator Or Baseline | Unsubstituted isatin: IMPDH Ki = 28,000 nM (28 μM) |
| Quantified Difference | 166-fold selectivity for IMPDH over HDAC1; 64-fold improved IMPDH potency vs. unsubstituted isatin |
| Conditions | IMPDH: inhibition toward NAD substrate, non-competitive type; HDAC1: fluorescence assay with recombinant human enzyme, 30 min incubation |
Why This Matters
For scientists requiring IMPDH inhibition without HDAC off-target effects, this compound provides quantifiable selectivity that unsubstituted isatin cannot deliver.
- [1] BindingDB. BDBM50379298: 7-Fluoro-1-methylindoline-2,3-dione — IMPDH Ki = 440 nM; HDAC1 IC₅₀ = 73 μM. BindingDB Database. View Source
- [2] BindingDB. BDBM50246451: Isatin (unsubstituted) — IMPDH Ki = 28 μM. BindingDB Database. View Source
